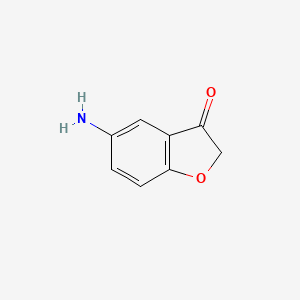

5-Amino-1-benzofuran-3(2H)-one

Description

Significance of Benzofuranone Scaffolds in Contemporary Chemical Research

The benzofuranone scaffold is a privileged structural motif in medicinal chemistry and drug discovery. acs.org Its significance stems from the wide array of potent biological activities exhibited by its derivatives. researchgate.net These compounds are recognized for their potential as anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral agents. smolecule.com The inherent structure of the benzofuranone core serves as a versatile template for synthetic chemists, allowing for the development of novel therapeutic agents. pharmaffiliates.com

Researchers have successfully synthesized benzofuranone-containing molecules that act as lead compounds against various human cancer cell lines. pharmaffiliates.com Furthermore, the benzofuranone core is integral to the synthesis of inhibitors for enzymes crucial to disease pathways, demonstrating its importance in the development of targeted therapies. organic-chemistry.org The ongoing exploration of this scaffold is driven by the continuous need for new pharmaceuticals with improved efficacy and novel mechanisms of action.

Prevalence and Structural Diversity of Benzofuranone Derivatives in Natural and Synthetic Contexts

Benzofuranone derivatives are prevalent in both natural and synthetic chemical libraries. In nature, these compounds are found as secondary metabolites in a variety of higher plants, including those from the Moraceae, Asteraceae, and Rutaceae families. acs.org These naturally occurring molecules often possess complex structures and exhibit significant biological activities, which has inspired further research into this chemical class.

The structural diversity of benzofuranones is vast, owing to the numerous synthetic methodologies developed for their preparation. smolecule.com Chemists can introduce a wide range of substituents onto the benzofuranone core, creating libraries of compounds with diverse physicochemical properties and biological functions. mdpi.com This structural versatility is a key reason for the scaffold's prominence in chemical research. Modern synthetic strategies, including metal-free tandem reactions and organocatalytic cascades, have enabled the efficient construction of highly substituted and stereochemically complex benzofuranones, including those with quaternary centers. mdpi.comresearchgate.net This allows for the fine-tuning of molecular properties to optimize interactions with biological targets.

Academic Rationale for the Detailed Investigation of 5-Amino-1-benzofuran-3(2H)-one

The academic rationale for investigating 5-Amino-1-benzofuran-3(2H)-one is primarily centered on its role as a valuable synthetic building block for constructing more complex, biologically active molecules. The presence of the nucleophilic amino group at the 5-position provides a reactive handle for further chemical modification, a feature extensively utilized in medicinal chemistry.

A pertinent example is the synthesis of novel amino and acetamidoaurones, which are derivatives of the title compound. In this research, the related precursor, N-(3-oxo-2,3-dihydro-1-benzofuran-5-yl)acetamide, is used in condensation reactions with various benzaldehydes to form 5-acetamidoaurones. Subsequent hydrolysis of the acetamido group yields the corresponding 5-aminoaurones. These resulting aurone (B1235358) derivatives were screened for antimicrobial activity, with several compounds showing interesting activity against a panel of Gram-positive and Gram-negative bacteria. This highlights the strategic importance of the 5-amino-benzofuranone scaffold in generating compounds with potential therapeutic applications.

The broader academic interest in amino-substituted benzofurans further supports the investigation of this specific compound. For instance, research into ethyl 5-aminobenzofuran-2-carboxylate, a related structure, has led to the development of new Schiff base ligands and their metal complexes with demonstrated antibacterial activity. Similarly, studies on 3-aminobenzofuran derivatives have yielded compounds with therapeutic potential. These examples underscore a consistent theme in chemical research: the functionalization of the benzofuran (B130515) core with amino groups is a promising strategy for the discovery of new bioactive agents. Therefore, the detailed study of 5-Amino-1-benzofuran-3(2H)-one is justified by its utility as a key intermediate in the synthesis of novel chemical entities for biological screening.

Table 2: Application of the 5-Amino-benzofuranone Scaffold in Bioactive Compound Synthesis

| Precursor/Intermediate | Synthetic Transformation | Resulting Compound Class | Investigated Biological Activity | Reference |

|---|---|---|---|---|

| N-(3-oxo-2,3-dihydro-1-benzofuran-5-yl)acetamide | Condensation with benzaldehydes, followed by deprotection of the amino group | 5-Aminoaurones | Antimicrobial | |

| Ethyl 5-aminobenzofuran-2-carboxylate | Formation of Schiff bases and subsequent metal complexation | Schiff base metal complexes | Antibacterial | |

| 3-Amino-5-chloro-1-benzofuran derivatives | Condensation and cyclization reactions | Fused heterocyclic systems | Anticancer, Antibacterial |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIKKYVARILYMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 5 Amino 1 Benzofuran 3 2h One and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties of molecules. These methods provide detailed insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is effective for predicting the optimized geometry, including bond lengths and angles, of benzofuranone derivatives. physchemres.orgnih.gov DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a good correlation between theoretical and experimental structural parameters. nih.govjetir.org

Studies on various benzofuran (B130515) derivatives have demonstrated that methods like DFT can accurately predict the minimum energy configuration and pseudo-planar geometry of the benzofuran ring system. physchemres.org The optimized geometric parameters derived from these calculations are crucial for understanding the molecule's conformation and how it might interact with biological targets.

Table 1: Representative Calculated Geometrical Parameters for a Benzofuran Derivative using DFT (Note: This table is a representative example based on typical values found in computational studies of benzofuran derivatives and does not represent the specific output for 5-Amino-1-benzofuran-3(2H)-one.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 Å |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-N | ~1.38 Å |

| Bond Angle | C-O-C (furan ring) | ~106° |

| Dihedral Angle | Benzene-Furan | ~0.3° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity and polarizability. jetir.orgnih.gov

For benzofuran derivatives, DFT calculations are used to determine HOMO and LUMO energies. These values help in understanding the charge transfer interactions within the molecule. researchgate.net Molecular Electrostatic Potential (MEP) maps further elucidate reactivity by visualizing the charge distribution. libretexts.orgreadthedocs.io MEP maps use a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.netuni-muenchen.de For instance, the negative potential is often localized over electronegative atoms like oxygen, indicating a likely site for interaction with positive charges. researchgate.net

Table 2: Example Frontier Molecular Orbital Energies and Reactivity Descriptors for a Benzofuran Derivative (Note: These values are illustrative examples based on published data for related compounds.)

| Parameter | Value (eV) | Implication |

| EHOMO | -6.25 | Electron-donating ability |

| ELUMO | -2.06 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.19 | Chemical reactivity and stability |

Evaluation of Thermodynamic Stability and Reaction Pathways

Computational methods are also used to assess the thermodynamic stability of different molecular structures and to explore potential reaction pathways. By calculating the total energy of various isomers or conformations, researchers can identify the most stable forms. For example, computational results for a synthesized benzofuran derivative showed it to be more stable than other potential products by approximately 5.34 kcal/mol, confirming the favorability of its formation. semanticscholar.org

DFT studies can also model the mechanisms of chemical reactions, such as cycloadditions involving benzofuran rings. pku.edu.cn These calculations help elucidate whether a reaction proceeds through a concerted or stepwise mechanism by determining the activation energies of transition states. pku.edu.cn Such computational insights are invaluable for understanding how benzofuranone scaffolds are formed and how they might react in different chemical environments. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. These methods are central to modern drug discovery.

Ligand-Protein Interaction Predictions with Proposed Biological Targets

Molecular docking is a computational tool that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govafricanjournalofbiomedicalresearch.com This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity.

For benzofuranone derivatives, docking studies have been performed against various biological targets to explore their therapeutic potential. For instance, derivatives have been docked into the active sites of enzymes and receptors implicated in cancer and neurological disorders. nih.govresearchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's binding pocket. researchgate.net For example, docking studies of 6-aminomethylbenzofuranones with dopamine (B1211576) and serotonin (B10506) receptors helped identify serine residues as crucial for binding affinity and selectivity. ebi.ac.uk Such analyses can explain why certain derivatives exhibit higher potency and can guide the design of new compounds with improved activity. africanjournalofbiomedicalresearch.comresearchgate.net

Table 3: Representative Docking Scores and Key Interactions for Benzofuranone Derivatives with Biological Targets (Note: This table is a composite of typical findings from docking studies and is for illustrative purposes.)

| Target Protein | Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein Kinase | Benzofuran-triazole Hybrid | -10.2 | Thr766 |

| Cannabinoid Receptor 2 (CB₂) | 2,3-Dihydro-1-benzofuran | High Affinity | Not specified |

| Bovine Serum Albumin (BSA) | 4-Nitrophenyl-benzofuran | High Affinity (kD = 28.4 nM) | Not specified |

| Antibacterial Target (1aj6) | 5-Nitrobenzofuran (B105749) Derivative | -10.4 | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Benzofuranone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying key molecular descriptors (physicochemical properties) that influence activity, QSAR models can predict the potency of novel compounds before they are synthesized. researchgate.net

Several QSAR studies have been conducted on benzofuran derivatives to explore their potential as anticancer, antioxidant, and vasodilator agents. researchgate.netnih.govmdpi.com These models often use multiple linear regression (MLR) or more complex machine learning methods to correlate descriptors—such as electronic, steric, and hydrophobic parameters—with biological data. physchemres.orgmdpi.com For example, a 3D-QSAR study on dibenzofuran (B1670420) derivatives as PTP-MEG2 inhibitors identified that features like one ring aromaticity, three hydrophobic groups, and two hydrogen bond acceptors were crucial for high inhibitory activity. nih.gov These models serve as valuable predictive tools to guide the rational design and optimization of new, more potent benzofuranone-based therapeutic agents. nih.gov

Theoretical Spectroscopic Feature Predictions

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental findings. For 5-Amino-1-benzofuran-3(2H)-one and its derivatives, theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding their structural and electronic characteristics. These computational approaches allow for the simulation of various types of spectra, aiding in the interpretation of experimental data and the prediction of molecular behavior.

Simulation of Vibrational and Electronic Absorption Spectra

Theoretical simulations of vibrational (infrared) and electronic (UV-Visible) absorption spectra are crucial for the structural elucidation of complex organic molecules. These simulations are typically performed using methods like DFT, which can predict the fundamental vibrational frequencies and electronic transition energies of a molecule in its ground state.

Detailed computational studies on related benzofuran derivatives have utilized hybrid functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP) and the Coulomb Attenuating Method (CAM-B3LYP) with extensive basis sets like 6-311++G(d,p) to achieve high accuracy. semanticscholar.orgnih.govrsc.org For instance, in the analysis of a novel benzofuran derivative, theoretical vibrational wavenumber values were determined and showed a high correlation with experimental data. semanticscholar.orgnih.gov This level of agreement between theoretical and experimental spectra is instrumental in assigning specific vibrational modes to the observed absorption bands.

The electronic absorption spectra, which provide information about the electronic transitions within a molecule, can also be simulated. Time-dependent DFT (TD-DFT) is a common method for this purpose. Theoretical calculations can predict the absorption wavelengths (λmax) in different environments, such as in the gas phase or in various solvents, by incorporating solvent models like the Polarizable Continuum Model (PCM). semanticscholar.orgnih.gov For a related benzofuran compound, the theoretical electronic absorption spectra obtained using CAM-B3LYP and a corrected linear response PCM showed good agreement with the observed spectra in different solvents. semanticscholar.orgnih.gov

Below is an illustrative table of theoretically predicted vibrational frequencies for a functionalized benzofuran derivative, showcasing the type of data generated from such computational studies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H Stretch | 3425 | 3425 | Hydroxyl group vibration |

| N-H Stretch (asymmetric) | 3355 | 3355 | Amino group vibration |

| N-H Stretch (symmetric) | 3314 | 3314 | Amino group vibration |

| C-H Stretch (aromatic) | 3055 | 3055 | Aromatic ring C-H vibration |

| C-H Stretch (aliphatic) | 2960, 2942, 2865 | 2960, 2942, 2865 | Aliphatic C-H vibrations |

| C=O Stretch | 1657 | 1657 | Carbonyl group vibration |

| C=C Stretch | 1547 | 1547 | Aromatic ring C=C vibration |

| Data from a study on a novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine. nih.gov |

Similarly, the following table illustrates the kind of data obtained from theoretical predictions of electronic absorption spectra for a benzofuran derivative.

| Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Transition |

| Gas Phase | 385 | N/A | π -> π |

| Cyclohexane | 390 | 392 | π -> π |

| Methanol (B129727) | 395 | 398 | π -> π |

| *Data from a study on a novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine. semanticscholar.org |

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. The prediction of NMR chemical shifts through computational methods has become an invaluable tool for assigning signals in experimental spectra and for distinguishing between possible isomers. rsc.org

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a widely accepted approach for calculating theoretical NMR chemical shifts. nih.gov This method has been successfully applied to various heterocyclic compounds, including derivatives of benzofuran. semanticscholar.orgnih.gov Computational studies on a complex benzofuran derivative demonstrated a high correlation between the theoretically determined ¹H and ¹³C chemical shift values and the experimental data. semanticscholar.orgnih.gov

The accuracy of these predictions allows for a detailed assignment of each proton and carbon atom in the molecule. For instance, in the ¹H-NMR spectrum of a functionalized benzofuran, characteristic signals for furan (B31954) protons, methyl groups, and exchangeable protons (NH₂, OH) were precisely assigned based on theoretical calculations. nih.gov Similarly, the ¹³C-NMR signals were assigned to their corresponding carbon atoms in the molecular structure. semanticscholar.org

The following tables provide examples of theoretically predicted ¹H and ¹³C NMR chemical shifts for a functionalized benzofuran derivative, illustrating the level of detail provided by these computational methods.

Table of Predicted ¹H NMR Chemical Shifts

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) * |

|---|---|---|

| H-2furan | 7.98 | 7.94 |

| H-3furan | 7.21 | 7.18 |

| H-7benzofuran | 6.98 | 6.94 |

| -CH₃ | 2.40 | 2.37 |

| -OCH₃ | 3.91 | 3.88 |

| -NH₂ | 9.45 | 9.41 |

| -NH | 10.27 | 10.23 |

| -OH | 10.85 | 10.81 |

*Data from a study on a novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine. semanticscholar.orgnih.gov

Table of Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) * |

|---|---|---|

| C-CH₃ | 16.2 | 15.9 |

| C-OCH₃ | 58.5 | 58.0 |

| C-3furan | 92.3 | 91.9 |

| C-3a | 105.1 | 104.8 |

| C-7 | 106.8 | 106.4 |

| C-5 | 115.6 | 115.2 |

| C-7a | 120.9 | 120.5 |

| C-2furan | 145.8 | 145.4 |

| C-6 | 150.2 | 149.8 |

| C-4 | 155.7 | 155.3 |

| C=O | 165.4 | 165.0 |

*Data from a study on a novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine. semanticscholar.org

Advanced Research Directions and Future Perspectives for 5 Amino 1 Benzofuran 3 2h One

Rational Design Principles for Novel Benzofuranone-Based Scaffolds with Tuned Activities

The rational design of novel derivatives of 5-Amino-1-benzofuran-3(2H)-one hinges on a deep understanding of its structure-activity relationships (SAR). The primary amino group at the 5-position is a key anchor point for modification. Future design strategies will likely focus on creating libraries of N-substituted analogues to probe interactions with specific biological targets.

Key design principles include:

N-Acylation and N-Sulfonylation: Introducing a variety of acyl and sulfonyl groups to the 5-amino position can modulate the electronic properties and steric bulk of the molecule. This can influence binding affinity and selectivity for target proteins.

Bioisosteric Replacement: The amino group can be replaced with other functional groups of similar size and electronic character, such as hydroxyl or nitro groups, to assess the importance of the hydrogen-bonding capability of the amino moiety for biological activity.

Scaffold Hopping: While maintaining the core benzofuranone structure, modifications to the heterocyclic ring, such as oxidation to the corresponding benzofuran (B130515) or reduction of the ketone, could lead to compounds with entirely different pharmacological profiles.

A hypothetical design strategy for tuning the activity of the 5-Amino-1-benzofuran-3(2H)-one scaffold is presented below:

| Modification Strategy | Rationale | Potential Impact on Activity |

| N-Alkylation | Introduction of alkyl chains of varying lengths and branching. | Modulate lipophilicity and van der Waals interactions with the target. |

| N-Arylation | Introduction of substituted phenyl rings. | Explore pi-pi stacking interactions and introduce new vectors for substitution. |

| Conversion to Amides | Reaction with various carboxylic acids. | Enhance metabolic stability and introduce hydrogen bond donors/acceptors. |

| Conversion to Sulfonamides | Reaction with various sulfonyl chlorides. | Introduce strong hydrogen bond acceptors and alter electronic properties. |

Exploration of Enhanced Synthetic Accessibility to Diversely Substituted Derivatives

The future utility of 5-Amino-1-benzofuran-3(2H)-one as a lead compound is directly dependent on the development of efficient and versatile synthetic routes to a wide range of its derivatives. Modern synthetic methodologies can be employed to expand the chemical space around this scaffold.

Future synthetic explorations should focus on:

Parallel Synthesis: The development of robust synthetic protocols amenable to high-throughput parallel synthesis will be crucial for generating large libraries of derivatives for screening.

Late-Stage Functionalization: Methods for the selective modification of the benzofuranone core at a late stage in the synthesis would provide rapid access to a diverse set of analogues from a common intermediate.

Flow Chemistry: The use of microfluidic reactors could enable the safe and efficient synthesis of derivatives on a larger scale, with improved control over reaction conditions and product purity.

Refinement of Predictive Computational Models for Structure-Activity Relationships

Computational chemistry will play a pivotal role in guiding the rational design of novel 5-Amino-1-benzofuran-3(2H)-one derivatives. The development of accurate predictive models can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.

Key areas for computational refinement include:

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of derivatives with their biological activities, QSAR models can be developed to predict the activity of virtual compounds.

Molecular Docking: If a biological target is known, molecular docking simulations can be used to predict the binding mode and affinity of novel derivatives, providing insights into the key intermolecular interactions.

ADMET Prediction: In silico models for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds can help to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline.

Below is a hypothetical QSAR dataset for a series of N-substituted 5-Amino-1-benzofuran-3(2H)-one derivatives, illustrating the type of data that would be generated:

| Compound | Substituent (R) | LogP | Molecular Weight | Predicted IC50 (µM) |

| 1 | -H | 1.5 | 163.16 | 10.5 |

| 2 | -CH3 | 1.9 | 177.19 | 8.2 |

| 3 | -COCH3 | 1.3 | 205.19 | 5.1 |

| 4 | -SO2CH3 | 1.1 | 241.25 | 3.7 |

Uncovering Novel Biological Targets and Cellular Pathways for Benzofuranone Action

A critical area of future research will be the identification of the specific biological targets and cellular pathways through which 5-Amino-1-benzofuran-3(2H)-one and its derivatives exert their effects. The benzofuranone scaffold has been associated with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Strategies for target identification include:

Affinity Chromatography: Immobilizing a derivative on a solid support can be used to pull down its binding partners from cell lysates.

Activity-Based Protein Profiling (ABPP): The use of reactive probes based on the benzofuranone scaffold can enable the identification of target enzymes in their native cellular environment.

Chemo-proteomics: Quantitative mass spectrometry-based approaches can be used to identify proteins that are differentially expressed or post-translationally modified in response to treatment with a benzofuranone derivative.

Integration with Advanced Chemical Biology Techniques for Mechanistic Elucidation

To gain a deeper understanding of the mechanism of action of 5-Amino-1-benzofuran-3(2H)-one derivatives, their integration with advanced chemical biology techniques will be essential. The 5-amino group provides a convenient point of attachment for various chemical reporters.

Future applications in chemical biology could involve:

Fluorescent Probes: The synthesis of fluorescently labeled derivatives would allow for the visualization of their subcellular localization and dynamics using advanced microscopy techniques.

Photo-affinity Labeling: The incorporation of a photo-reactive group would enable the covalent cross-linking of the compound to its biological target upon UV irradiation, facilitating target identification.

Click Chemistry: The introduction of an azide (B81097) or alkyne handle would allow for the use of bio-orthogonal click chemistry reactions to attach a wide range of reporter tags for various applications.

Development of Sustainable and Green Chemistry Approaches in Benzofuranone Synthesis

As with all areas of chemical synthesis, the development of sustainable and environmentally friendly methods for the production of 5-Amino-1-benzofuran-3(2H)-one and its derivatives is of growing importance.

Future research in this area will focus on:

Catalytic Methods: The use of transition metal or organocatalysts to promote key bond-forming reactions can reduce the need for stoichiometric reagents and minimize waste.

Renewable Starting Materials: The development of synthetic routes that start from readily available, renewable feedstocks would significantly improve the green credentials of the synthesis.

Alternative Solvents: The replacement of hazardous organic solvents with greener alternatives, such as water, supercritical CO2, or bio-based solvents, will be a key goal.

Role of 5-Amino-1-benzofuran-3(2H)-one as a Key Intermediate in Complex Natural Product and Drug Molecule Synthesis

Beyond its potential as a lead compound in its own right, 5-Amino-1-benzofuran-3(2H)-one can also serve as a valuable and versatile building block for the synthesis of more complex natural products and drug molecules. The combination of the reactive benzofuranone core and the nucleophilic amino group allows for a wide range of subsequent chemical transformations.

Future synthetic strategies could utilize this intermediate for:

Domino Reactions: The design of elegant cascade reactions that rapidly build molecular complexity from the simple benzofuranone starting material.

Diversity-Oriented Synthesis: The use of this intermediate as a starting point for the generation of libraries of structurally diverse and complex molecules for biological screening.

Total Synthesis: The incorporation of the 5-Amino-1-benzofuran-3(2H)-one moiety into the retrosynthetic analysis of complex natural products that contain a similar structural motif.

Q & A

Q. What are the recommended synthetic routes for 5-Amino-1-benzofuran-3(2H)-one, and how can reaction conditions be optimized?

A common approach involves cyclization of substituted benzofuran precursors. For example, condensation reactions using aminobenzofuran intermediates with ketone or aldehyde groups under acidic or basic catalysis may yield the target compound. Reaction optimization should focus on solvent selection (e.g., benzene or methanol for solubility) and catalysts (e.g., AlCl₃ for Friedel-Crafts-type reactions, as seen in analogous furanone syntheses ). Temperature control (room temperature to reflux) and reaction time (3–24 hours) are critical to minimize side products. Yield improvements may require iterative adjustments to stoichiometry and purification protocols.

Q. What purification techniques are effective for isolating 5-Amino-1-benzofuran-3(2H)-one?

Recrystallization from methanol or ethanol is widely used for benzofuran derivatives, as demonstrated in related compounds (e.g., 3,4-dichloro-5-phenylfuran-2(5H)-one ). Column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane) can resolve impurities. For amino-substituted derivatives, ensure inert atmospheres during purification to prevent oxidation. Analytical HPLC with UV detection (λ = 250–300 nm) is recommended for purity assessment.

Q. How can the structure of 5-Amino-1-benzofuran-3(2H)-one be confirmed using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound via slow evaporation in a non-polar solvent. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement using SHELXL allows precise modeling of hydrogen atoms (mixed constrained/independent refinement) and electron density maps. ORTEP-3 is ideal for visualizing thermal ellipsoids and validating bond lengths/angles against expected values for benzofuran cores .

Advanced Research Questions

Q. How can tautomeric equilibria of 5-Amino-1-benzofuran-3(2H)-one be analyzed in solution versus solid state?

Solid-state SC-XRD often reveals the keto form due to crystal packing effects, while solution NMR (¹H/¹³C) may detect enol tautomers. Use deuterated DMSO or CDCl₃ for NMR studies, monitoring NH and carbonyl proton shifts. Variable-temperature NMR can quantify tautomer ratios. Complement with IR spectroscopy to identify ν(C=O) (~1700 cm⁻¹) and ν(NH₂) (~3400 cm⁻¹). Computational studies (DFT, e.g., Gaussian) predict tautomer stability in silico .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR-indicated tautomers vs. X-ray structures) require multi-technique validation. For crystallography, check for twinning or disorder using SHELXL’s TWIN/BASF commands . For NMR, employ 2D experiments (COSY, HSQC) to assign signals unambiguously. If contradictions persist, consider environmental factors (solvent polarity, pH) or dynamic processes (fluxionality). Cross-validate with mass spectrometry (HRMS) to confirm molecular integrity .

Q. What strategies are effective for studying the reactivity of 5-Amino-1-benzofuran-3(2H)-one in heterocyclic functionalization?

The amino group is a prime site for electrophilic substitution (e.g., acylation, sulfonation). Explore coupling reactions (Buchwald-Hartwig amination) to introduce aryl/heteroaryl groups. For ring functionalization, use directed ortho-metalation (DoM) with LDA or Grignard reagents. Monitor reactivity via in situ FTIR or LC-MS. Computational modeling (e.g., Fukui indices) can predict reactive sites . For photochemical studies, employ UV-vis spectroscopy to track excited-state behavior.

Methodological Notes

- Safety : Handle amino-benzofuran derivatives in fume hoods; consult safety data sheets for related compounds (e.g., 5-hydroxy-1-benzofuran-3-one ).

- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and include refinement parameters (R-factors, Flack x) .

- Software : Use SHELX for refinement and ORTEP-3 for visualization . For tautomer analysis, consider Mercury (CCDC) or Olex2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.